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Compound of Interest

Compound Name:
N-isobutyl-4-

methoxybenzenesulfonamide

Cat. No.: B472630 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-
isobutyl-4-methoxybenzenesulfonamide analogs, drawing upon findings from studies on

structurally related benzenesulfonamide and sulfonamide derivatives. The information is

intended for researchers, scientists, and drug development professionals to inform the design

of novel therapeutic agents.

Core Structure and Rationale for Modification
The core structure of N-isobutyl-4-methoxybenzenesulfonamide serves as a scaffold for

modification. The key components for SAR studies are the N-isobutyl group, the sulfonamide

linker, and the 4-methoxyphenyl ring. Modifications to these regions can significantly impact the

compound's pharmacokinetic and pharmacodynamic properties, including target affinity,

selectivity, and metabolic stability.
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Caption: Key modification points on the N-isobutyl-4-methoxybenzenesulfonamide scaffold.

Comparative Biological Activities of Analogs
The biological activities of benzenesulfonamide analogs are diverse, ranging from

anticonvulsant to anticancer and enzyme inhibition. The following tables summarize

quantitative data from studies on related compounds, providing insights into the effects of

specific structural modifications.

Anticonvulsant Activity
Sulfonamide-containing compounds have been extensively studied for their anticonvulsant

properties. The maximal electroshock (MES) test is a common assay to evaluate this activity.
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Compound/An
alog Type

Modification
MES Activity
(ED50 mg/kg)

Neurotoxicity
(TD50 mg/kg)

Reference

Topiramate

Analog

Cyclic sulfate at

4,5-position

~8 times more

potent than

topiramate

Favorable

neurotoxicity

index

[1]

Sulfamide

Derivatives

(S)-N-[(6-Chloro-

2,3-

dihydrobenzo[1]d

ioxin-2-

yl)methyl]sulfami

de

Potent activity in

audiogenic,

electrically-

induced, and

chemically-

induced seizure

models

Good safety

margin
[2]

General

Sulfonamides

N-Methylation of

succinimide-like

structures

Decreased

activity against

electroshock

seizures

Increased activity

against

chemically

induced

convulsions

[3]

Phenyl-

substituted

Succinimides

Phenyl

substitution

Active against

electrically

induced

convulsions

- [3]

Anticancer Activity
Benzenesulfonamide derivatives have shown promise as anticancer agents, with activity

against various cell lines.
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Compound
Series

Modification Cell Line IC50 (µg/mL) Reference

Benzylidene-N-

(phenylsulfonyl)

hydrazine-1-

carbothioamide

2-(4-methoxy

benzylidene)
MCF-7 37.8

Benzylidene-N-

(phenylsulfonyl)

hydrazine-1-

carbothioamide

2-benzylidene MCF-7 38.1

Benzylidene-N-

(phenylsulfonyl)

hydrazine-1-

carbothioamide

2-(4-chloro

benzylidene)
MCF-7 41

Benzylidene-N-

(phenylsulfonyl)

hydrazine-1-

carbothioamide

Derivative 4e MCF-7 28.2

Doxorubicin

(Standard)
- MCF-7 12.80

Enzyme Inhibition
Many sulfonamides are known inhibitors of enzymes such as carbonic anhydrases (CAs) and

matrix metalloproteinases (MMPs).
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Compound
Series

Target Enzyme
Key Structural
Feature

IC50 (nM) Reference

4-

Phenoxybenzene

sulfonyl

pyrrolidine

derivatives

MMP-2, MMP-9 4-phenoxy group

Not specified, but

compounds 4a,

4e, and 4i

showed potent

activity

[4]

Benzenesulfona

mide-based

inhibitors

Carbonic

Anhydrases
Varied tail groups

Nanomolar

affinities for

several CA

isoforms

[5]

Sulfonamide

methoxypyridine

derivatives

PI3K/mTOR

2,4-difluoro-N-(2-

methoxypyridin-

3-yl)

benzenesulfona

mide

0.2 nM for PI3K [6]

Experimental Protocols
Anticonvulsant Screening: Maximal Electroshock (MES)
Test
The MES test is a standard preclinical model for identifying compounds with potential efficacy

against generalized tonic-clonic seizures.

Animal Model: Male ICR mice (20-30 g) are typically used.

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally

(p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose in water) is also

included.

Induction of Seizure: At a predetermined time after compound administration (e.g., 30 or 60

minutes), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for

0.2 seconds).
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Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the

seizure.

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals

from the seizure endpoint, is calculated using probit analysis.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in

appropriate media and conditions.

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well)

and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds for a specified duration (e.g., 48 hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few

hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the

compound that inhibits cell growth by 50%, is calculated.

Signaling Pathway and SAR Workflow
The PI3K/AKT/mTOR signaling pathway is a critical pathway in cell growth and proliferation

and is a target for some sulfonamide derivatives.[6]
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by sulfonamide analogs.

A typical SAR study follows a cyclical workflow involving synthesis, biological testing, and

analysis to guide the design of the next generation of analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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